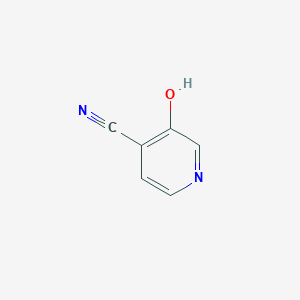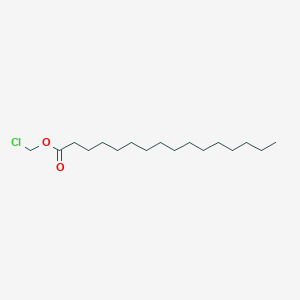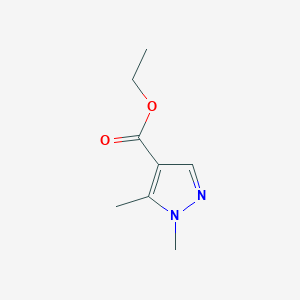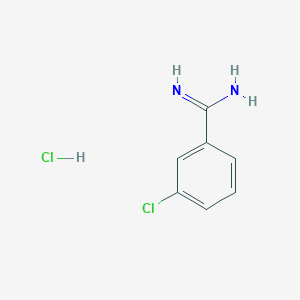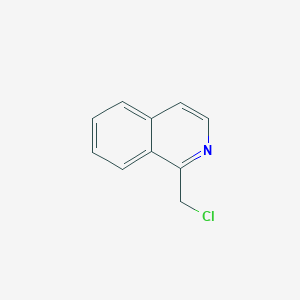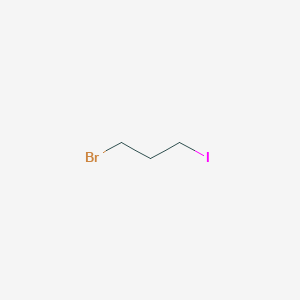
1-Bromo-3-iodopropane
Descripción general
Descripción
1-Bromo-3-iodopropane is an organic compound with the molecular formula C3H6BrI . It has an average mass of 248.888 Da and a monoisotopic mass of 247.869736 Da .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-iodopropane consists of a three-carbon chain (propane) with a bromine atom attached to the first carbon and an iodine atom attached to the third carbon .
Physical And Chemical Properties Analysis
1-Bromo-3-iodopropane is a liquid at room temperature . It has a molecular weight of 248.89 . The compound should be stored in a dark place, sealed, and at room temperature .
Aplicaciones Científicas De Investigación
Spectroscopy and Molecular Structure Analysis
1-Bromo-3-iodopropane has been a subject of interest in the study of molecular structure and behavior. Ogawa et al. (1978) investigated the vibration spectra and rotational isomerism of 1-bromo- and 1-iodopropanes, among others, in various states like gaseous, liquid, glassy, and crystalline. Their research contributed to understanding the normal vibration frequencies and rotational isomerism of these molecules, providing valuable insights into the molecular structure and behavior of 1-bromo-3-iodopropane and related compounds (Ogawa et al., 1978).
Photodissociation Studies
In the field of photodissociation, 1-bromo-3-iodopropane has been used to study intramolecular electronic energy transfer. Stevens et al. (1995) conducted experiments on the photodissociation of 1-bromo-3-iodopropane at 222 nm, revealing insights into the nonadiabaticity and dynamics of this process. Such studies are crucial for understanding the electronic structure and reactions of organic molecules under the influence of light (Stevens et al., 1995).
Electrochemical Reduction Research
The electrochemical behavior of 1-bromo-3-iodopropane has been studied to understand its reductive properties. Pritts and Peters (1994) explored the electrochemical reduction of 1-bromo-3-iodopropane and similar compounds at carbon cathodes, contributing to the broader understanding of electrochemical reactions and potential industrial applications in synthesis and energy storage (Pritts & Peters, 1994).
Mass-Analyzed Threshold Ionization Spectroscopy
The compound has also been a focus in mass-analyzed threshold ionization spectroscopy. Park et al. (2001) studied 1- and 2-iodopropanes using vacuum ultraviolet radiation. This research contributed to determining accurate ionization energies and understanding the dissociation and fragmentation behavior of iodopropanes, which is essential in the field of mass spectrometry and analytical chemistry (Park et al., 2001).
Conformational and Isomeric Studies
Studies have also focused on the conformational and isomeric properties of 1-bromo-3-iodopropane. Matsuura et al. (1979) measured the Raman and infrared spectra of 1-bromo-3-iodopropane, among others, to understand its rotational isomerism and conformational composition. Such studies are vital for comprehending the flexibility and isomeric behavior of organic compounds, which have implications in fields like drug design and materials science (Matsuura et al., 1979).
Safety And Hazards
1-Bromo-3-iodopropane is considered hazardous. It is flammable and can cause skin and eye irritation. Inhalation of its vapors can cause respiratory problems . It should be handled with protective gloves, clothing, and eye/face protection .
Relevant Papers
One relevant paper is “Nonadiabaticity and intramolecular electronic energy transfer in the photodissociation of 1‐bromo‐3‐iodopropane at 222 nm” by Jonathan E. Stevens, David C. Kitchen, Gabriela C. G. Waschewsky, and Laurie J. Butler . This paper discusses the photodissociation of 1-Bromo-3-iodopropane at 222 nm. The study provides insights into the nonadiabaticity and intramolecular electronic energy transfer in the photodissociation process .
Propiedades
IUPAC Name |
1-bromo-3-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrI/c4-2-1-3-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCHTIHSVATQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498952 | |
| Record name | 1-Bromo-3-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-iodopropane | |
CAS RN |
22306-36-1 | |
| Record name | 1-Bromo-3-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-iodopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 1-bromo-3-iodopropane is electrochemically reduced?
A: When 1-bromo-3-iodopropane undergoes electrochemical reduction at a carbon cathode in dimethylformamide, it primarily forms cyclopropane. This reaction involves a two-electron reduction mechanism, leading to the cleavage of a carbon-halogen bond. [] While cyclopropane is the major product, small amounts of propylene and trace amounts of propane are also detected. []
Q2: How does the photodissociation of 1-bromo-3-iodopropane at 222 nm proceed?
A: Irradiating 1-bromo-3-iodopropane with 222 nm light initiates an n(Br)→σ(C–Br) transition. This excitation promotes the molecule to a diabatic excited state potential energy surface, leading to the dissociation of the carbon-bromine bond. [] Interestingly, this surface intersects with another diabatic surface characterized by n(I)→σ(C–I) at extended C-Br distances. This intersection facilitates intramolecular energy transfer from the C-Br to the C-I bond, potentially leading to C-I bond fission. [] The extent of this energy transfer, and consequently, the C-I bond fission, depends on the strength of the off-diagonal potential coupling between the two diabatic states. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








